4-Epicommunic acid
Overview
Description
Scientific Research Applications
Chiral Building Blocks for Synthesis of Bioactive Compounds
Communic acids, including 4-Epicommunic acid, have proven useful as chiral building blocks for the synthesis of bioactive natural products . They have been used in the synthesis of quassinoids (formal), abietane antioxidants, ambrox and other perfume fixatives, podolactone herbicides, etc., featuring shorter and more efficient processes .
Anti-Bacterial Properties
Communic acids, including 4-Epicommunic acid, have demonstrated anti-bacterial properties . This makes them potentially useful in the development of new antibiotics or other anti-bacterial treatments .
Antitumoral Properties
Communic acids have shown antitumoral properties . This suggests that 4-Epicommunic acid could potentially be used in cancer research and treatment .
Hypolipidemic Properties
Communic acids have been found to have hypolipidemic properties . This means that 4-Epicommunic acid could potentially be used in the treatment of conditions related to high cholesterol or other lipid disorders .
Relaxing Smooth Muscle
Communic acids have been found to have properties that relax smooth muscle . This suggests that 4-Epicommunic acid could potentially be used in the treatment of conditions related to muscle tension or spasms .
Isolation from Plant Species
4-Epicommunic acid, also known as (+)-trans-ozic acid, has been isolated from the fresh aerial parts of Orthosiphon labiatus . This indicates its potential use in plant-based medicinal treatments .
properties
IUPAC Name |
(1R,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(2E)-3-methylpenta-2,4-dienyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-6-14(2)8-10-16-15(3)9-11-17-19(16,4)12-7-13-20(17,5)18(21)22/h6,8,16-17H,1,3,7,9-13H2,2,4-5H3,(H,21,22)/b14-8+/t16-,17+,19+,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBZFOQXPOGACY-ONIUZDBUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@@]2(C)C(=O)O)C)/C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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